molecular formula C8H7N3O2 B2393708 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1783574-57-1

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No. B2393708
CAS RN: 1783574-57-1
M. Wt: 177.163
InChI Key: PIJVBIJHQYZFOJ-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 176.172 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 381.25°C, and a melting point of 143.18°C . The compound has a molar refractivity of 47.5±0.5 cm3, a polar surface area of 55 Å2, and a molar volume of 129.6±7.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The research applications of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid span across chemical synthesis methodologies and medicinal chemistry, particularly focusing on its role in the synthesis of heterocyclic compounds and potential biological activities.

  • Regioselective Synthesis : One study demonstrates the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis. The research explores the reactivity of pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the synthetic routes that could be applied to this compound derivatives for the development of novel compounds (Drev et al., 2014).

  • Syntheses of Active Derivatives : Another study focuses on the synthesis of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones, showcasing the compound's potential for generating CNS active and anti-inflammatory derivatives. This suggests a pathway for exploring the medicinal chemistry applications of this compound (Długosz & Machoń, 1986).

  • Supramolecular Chemistry : The research into the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines provides insights into the conformational features and intermolecular interactions of related pyrimidine derivatives. This could be relevant for designing new materials or drug molecules based on the structure of this compound (Nagarajaiah & Begum, 2014).

  • Biological Activity Studies : Studies on the anti-inflammatory and analgesic activities of imidazo[1,2-a]pyrimidine derivatives indicate the potential of this compound as a scaffold for developing new therapeutic agents. The specific modifications on the imidazo[1,2-a]pyrimidine core structure have been shown to influence their pharmacological properties, suggesting a route for the design of novel compounds with optimized activities (Abignente et al., 1984; Abignente et al., 1982).

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives, plays a crucial role in medicinal chemistry, providing a basis for the development of new drugs. Research into the transformations, structural modifications, and synthesis strategies of these compounds contributes to the expansion of chemical libraries and the discovery of novel therapeutic agents (Clark & Curphey, 1974).

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the future directions of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid could be in the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-10-6(8(12)13)3-11(7)4-9-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVBIJHQYZFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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